3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde
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Overview
Description
3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C16H14F2O3. This compound is characterized by the presence of a benzyloxy group and a difluoroethoxy group attached to a benzaldehyde core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde, benzyl bromide, and 2,2-difluoroethanol.
Formation of Benzyloxy Group: The first step involves the protection of the hydroxyl group of 3-hydroxybenzaldehyde by reacting it with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) to form 3-(benzyloxy)benzaldehyde.
Introduction of Difluoroethoxy Group: The next step involves the introduction of the difluoroethoxy group. This is achieved by reacting 3-(benzyloxy)benzaldehyde with 2,2-difluoroethanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy and difluoroethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzoic acid
Reduction: 3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and difluoroethoxy groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethoxy)benzaldehyde
- 3-(Benzyloxy)benzaldehyde
- 4-(2,2-Difluoroethoxy)benzaldehyde
Uniqueness
3-(Benzyloxy)-4-(2,2-difluoroethoxy)benzaldehyde is unique due to the presence of both benzyloxy and difluoroethoxy groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-3-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O3/c17-16(18)11-21-14-7-6-13(9-19)8-15(14)20-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSPTDPYNAOMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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